2,2-Bis(3,4-difluorophenyl)acetic acid
Description
2,2-Bis(3,4-difluorophenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by two 3,4-difluorophenyl groups attached to the alpha-carbon of the acetic acid backbone. The introduction of fluorine atoms enhances lipophilicity, metabolic stability, and bioavailability, making such compounds valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H8F4O2 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2,2-bis(3,4-difluorophenyl)acetic acid |
InChI |
InChI=1S/C14H8F4O2/c15-9-3-1-7(5-11(9)17)13(14(19)20)8-2-4-10(16)12(18)6-8/h1-6,13H,(H,19,20) |
InChI Key |
GMAATIXFAPDFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)F)F)C(=O)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2,2-bis(3,4-difluorophenyl)acetic acid with structurally related compounds:
<sup>a</sup> LogP values are experimental or estimated using substituent contributions.
Key Observations:
- Steric Effects : The dual 3,4-difluorophenyl groups increase steric bulk, which may influence binding affinity in enzyme targets or crystallization behavior .
This compound
Double Friedel-Crafts Alkylation : Reaction of acetic acid derivatives with 3,4-difluorobenzene in the presence of a Lewis acid catalyst.
Grignard Reaction : Using bis(3,4-difluorophenyl) magnesium bromide with chloroacetic acid derivatives.
Mono-Substituted Analogs:
- 2-(3,4-Difluorophenyl)acetic acid : Synthesized via fluorination of phenylacetic acid or via coupling reactions (e.g., using 3,4-difluorophenyl magnesium bromide with tert-butyl bromoacetate, followed by deprotection ). Yields range from 47% to 85% depending on conditions .
- α-Amino-3,4-difluorobenzeneacetic acid: Prepared via Strecker synthesis or enzymatic resolution of racemic mixtures .
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